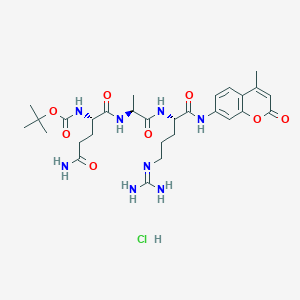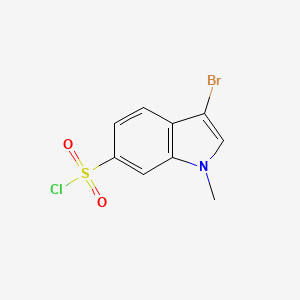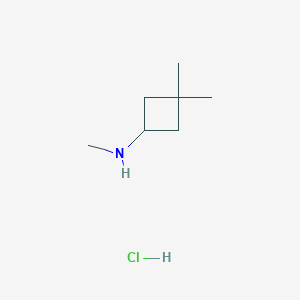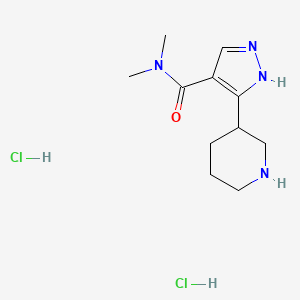
5-(Biotinamido)pentylazide
Vue d'ensemble
Description
5-(Biotinamido)pentylazide is a versatile compound widely used in scientific research, particularly in the fields of chemistry and biology. It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .
Applications De Recherche Scientifique
5-(Biotinamido)pentylazide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
5-(Biotinamido)pentylazide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form.
Mode of Action
This compound acts as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs that target specific proteins for degradation, this compound indirectly influences the levels of these proteins within the cell. The downstream effects of this can vary widely depending on the specific proteins being targeted.
Result of Action
The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can have a wide range of molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions it participates in can be affected by the presence of copper ions and the pH of the solution . Additionally, the stability of the PROTACs it forms can be influenced by factors such as temperature and the presence of proteases .
Analyse Biochimique
Biochemical Properties
5-(Biotinamido)pentylazide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages with alkyne-containing molecules . This property makes it an essential tool in the field of click chemistry. The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins involved in the ubiquitin-proteasome system . These interactions facilitate the selective degradation of target proteins, making this compound a valuable component in targeted therapy drug development .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by facilitating the degradation of specific proteins, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the degradation of target proteins can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and differentiation . Additionally, this compound can affect gene expression by altering the levels of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules . This reaction is catalyzed by copper ions in the case of CuAAC or occurs spontaneously in the case of SPAAC . The resulting triazole linkage is highly stable and facilitates the binding of this compound to target proteins and enzymes . This binding can lead to the inhibition or activation of enzymatic activity, as well as changes in gene expression through the degradation of regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH . Over time, degradation of the compound may occur, potentially affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and ubiquitination . It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in tagging target proteins for degradation by the proteasome . This interaction can affect metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may influence the activity of other metabolic enzymes through its effects on protein stability and turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to transport proteins may facilitate the delivery of this compound to specific cellular compartments where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is critical for its activity, as it allows this compound to interact with target proteins and enzymes in the appropriate cellular context .
Méthodes De Préparation
5-(Biotinamido)pentylazide is typically synthesized through a series of chemical reactions involving the introduction of an azide group into a biotinylated pentylamine precursor. The synthetic route generally involves the following steps:
Biotinylation of Pentylamine: Pentylamine is reacted with biotin to form biotinylated pentylamine.
Introduction of Azide Group: The biotinylated pentylamine is then reacted with sodium azide under appropriate conditions to introduce the azide group, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
5-(Biotinamido)pentylazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN groups.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are triazole-linked compounds, which are often used in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
5-(Biotinamido)pentylazide can be compared with other similar compounds, such as:
5-(Biotinamido)pentylamine: This compound is similar in structure but lacks the azide group, making it less versatile for click chemistry applications.
Biotin-PEG3-azide: This compound contains a polyethylene glycol (PEG) linker instead of an alkyl chain, providing increased solubility and flexibility in bioconjugation reactions.
The uniqueness of this compound lies in its combination of an alkyl chain-based linker and an azide group, making it highly versatile for both click chemistry and PROTAC applications .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJIFNOKMTXHY-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


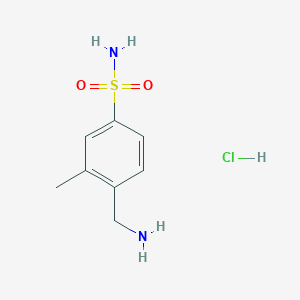
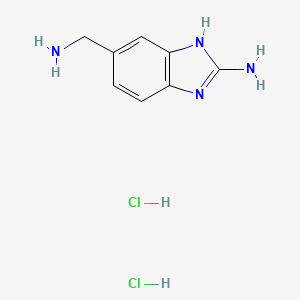
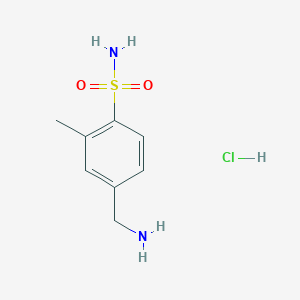
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)

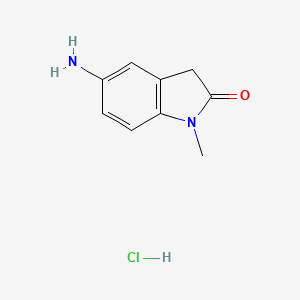
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)
